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Compound of Interest

Compound Name: Brazilane

Cat. No.: B1254921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of brazilin, a
natural red pigment isolated from the heartwood of Caesalpinia sappan L. The document
details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible
(UV-Vis) spectral data. Furthermore, it outlines standardized experimental protocols for
acquiring these spectra, offering a valuable resource for researchers in natural product
chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The tH and 3C NMR spectra of brazilin provide detailed information about its
carbon-hydrogen framework.

'H NMR Spectral Data of Brazilin

The proton NMR spectrum of brazilin shows characteristic signals for its aromatic and aliphatic
protons. The chemical shifts (d) are typically reported in parts per million (ppm) relative to a
standard reference.
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
Hpit) (3, Hz)

H-1 6.78 d 8.4

H-2 6.62 d 24

H-4 6.45 dd 8.4, 2.4

H-8 6.72 s

H-11 6.65 s

H-6a 3.98 d 11.4

H-60 3.69 d 11.4

H-7a 2.99 d 15.6

H-7B 2.84 d 156

10-OH 8.98 s

3-OH 9.15 s

9-OH 9.25 s

13C NMR Spectral Data of Brazilin.[1][2][3]

The carbon-13 NMR spectrum provides information on the different carbon environments within
the brazilin molecule.
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Carbon Assignment Chemical Shift (3, ppm)
C-1 113.8
C-2 110.9
C-3 157.3
C-4 107.9
C-4a 155.8
C-6 70.1
C-6a 49.0
C-7 41.5
C-7a 132.8
C-8 103.2
C-9 154.1
C-10 144.6
C-11 111.4
C-1lla 137.9
C-11b 76.8

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of natural products like
brazilin.[1]

o Sample Preparation: A pure sample of brazilin (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., DMSO-ds, CD30D) in a standard 5 mm NMR tube. The choice of
solvent is crucial to avoid interfering signals.

e Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous
magnetic field. Key parameters such as the pulse sequence, acquisition time, relaxation
delay, and number of scans are set. For 3C NMR, a longer acquisition time and a greater
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number of scans are generally required due to the lower natural abundance of the 13C
isotope.

o Data Acquisition: The *H and 3C NMR spectra are acquired. For more detailed structural
analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be
performed to establish proton-proton and proton-carbon correlations.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

IR Spectral Data of Brazilin

The IR spectrum of brazilin shows characteristic absorption bands corresponding to its
hydroxyl, aromatic, and other functional groups.
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Wavenumber (cm~?) Vibrational Mode Intensity
3079 O-H stretching (phenolic) Broad
2917 C-H stretching (aliphatic) Medium
2849 C-H stretching (aliphatic) Medium
1629 C=C stretching (aromatic) Strong
1593 C=C stretching (aromatic) Strong
1503 C=C stretching (aromatic) Medium
1431 C-H bending Medium
1368 O-H bending Strong
1318 C-0O stretching Strong
1229 C-0O stretching Broad
854 C-H out-of-plane bending Strong

Data sourced from a study on brazilein, the oxidized form of brazilin, which shows similar
fundamental vibrations.[2]

Experimental Protocol for IR Spectroscopy

A common method for preparing solid samples like brazilin for IR analysis is the KBr pellet
technique.[3][4]

o Sample Preparation: A small amount of finely ground brazilin (1-2 mg) is mixed with
anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region.
The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

e Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize
interference from atmospheric water and carbon dioxide. A background spectrum of the
empty sample compartment is recorded.

o Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and
the IR spectrum is recorded over a typical range of 4000-400 cm™—1.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2025/ay/d5ay00798d
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://mmrc.caltech.edu/FTIR/Literature/General/IR%20spectroscopy%20Hsu.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The characteristic absorption bands
are then identified and assigned to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with conjugated systems.

UV-Vis Spectral Data of Brazilin

The UV-Vis spectrum of brazilin exhibits absorption maxima (A_max) that are characteristic of
its chromophoric structure. The solvent can influence the position of these maxima.

Solvent A_max (nm)
DMSO 446, 541
Aqueous Solution 276, 446, 541

Note: Some sources report the UV-Vis data for brazilein, the colored, oxidized form of brazilin,
as brazilin itself is often readily oxidized.[5]

Experimental Protocol for UV-Vis Spectroscopy

The following is a general procedure for obtaining a UV-Vis spectrum of a compound in
solution.[6][7][8]

o Sample Preparation: A dilute solution of brazilin is prepared in a suitable UV-transparent
solvent (e.g., ethanol, methanol, water, or DMSO). The concentration is adjusted to ensure
that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to
1.0).

e Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The
appropriate wavelength range is selected. A baseline is recorded using a cuvette filled with
the pure solvent.
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» Data Acquisition: The sample solution is placed in a quartz cuvette, which is then inserted
into the sample holder of the spectrophotometer. The absorbance spectrum is recorded over
the selected wavelength range.

o Data Analysis: The wavelengths of maximum absorbance (A_max) are identified from the
spectrum. According to the Beer-Lambert law, the absorbance at a specific wavelength is
directly proportional to the concentration of the analyte, allowing for quantitative analysis if a
calibration curve is prepared.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like brazilin.

Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of brazilin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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